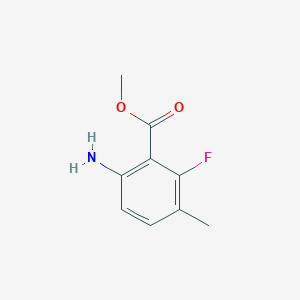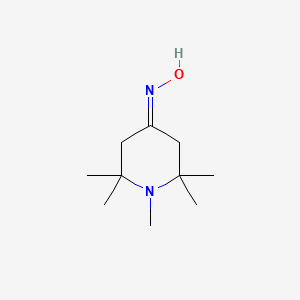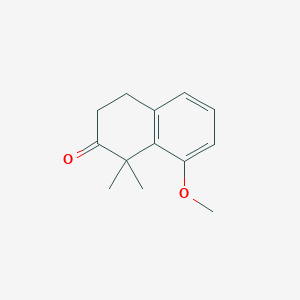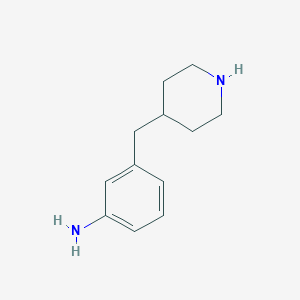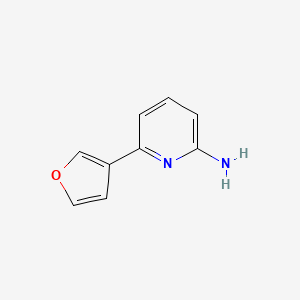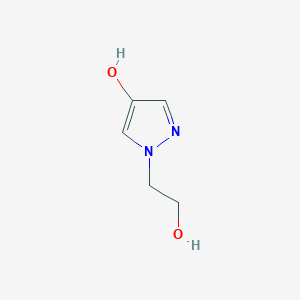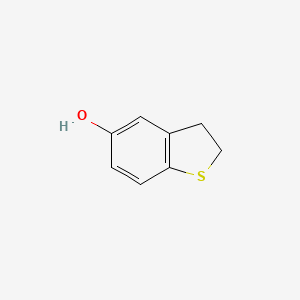
2,3-dihydro-1-benzothiophen-5-ol
Overview
Description
2,3-dihydro-1-benzothiophen-5-ol is an organic compound with the molecular formula C8H8OS. It belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by a fused benzene and thiophene ring system, with a hydroxyl group attached to the benzene ring. Benzothiophenes are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1-benzothiophen-5-ol can be achieved through several methods. One common approach involves the cyclization of 2-mercaptobenzaldehyde with acetic anhydride, followed by reduction of the resulting intermediate . Another method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form the benzothiophene core .
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves the use of metal-catalyzed reactions due to their efficiency and selectivity. For example, the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides has been developed to produce chiral 2,3-dihydrobenzo[b]thiophene derivatives with high yields and enantioselectivities .
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1-benzothiophen-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-dihydro-1-benzothiophen-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dihydro-1-benzothiophen-5-ol involves its interaction with various molecular targets and pathways. For example, benzothiophene derivatives have been shown to inhibit tumor necrosis factor-alpha converting enzyme (TACE), which plays a role in inflammation and cancer . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound of 2,3-dihydro-1-benzothiophen-5-ol, used in the synthesis of pharmaceuticals like raloxifene and zileuton.
Thianaphthene: Another sulfur-containing heterocycle with similar chemical properties.
Thioindigo: A dye derived from benzothiophene, used in the textile industry.
Uniqueness
This compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to other benzothiophene derivatives. This functional group allows for additional hydrogen bonding interactions, enhancing the compound’s solubility and potential for further chemical modifications .
Properties
CAS No. |
129478-13-3 |
|---|---|
Molecular Formula |
C8H8OS |
Molecular Weight |
152.22 g/mol |
IUPAC Name |
2,3-dihydro-1-benzothiophen-5-ol |
InChI |
InChI=1S/C8H8OS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,9H,3-4H2 |
InChI Key |
ZYMXZSZJIUOWDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C1C=C(C=C2)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


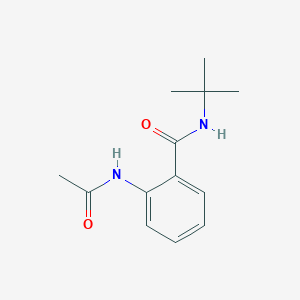
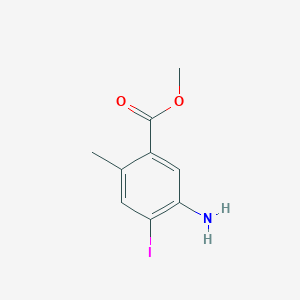

![tert-butyl (2S)-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B8797729.png)
